![molecular formula C11H9BrN2O3 B2994547 1-[(3-bromophenoxy)methyl]-1H-pyrazole-3-carboxylic acid CAS No. 1006487-34-8](/img/structure/B2994547.png)

1-[(3-bromophenoxy)methyl]-1H-pyrazole-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

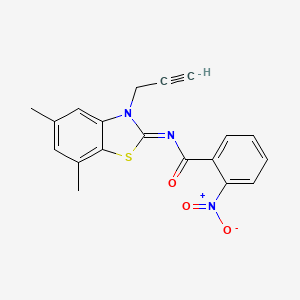

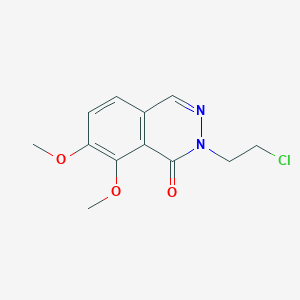

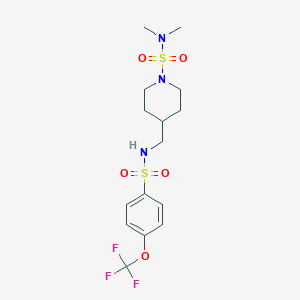

“1-[(3-bromophenoxy)methyl]-1H-pyrazole-3-carboxylic acid” is a pyrazole derivative with the molecular formula C11H9BrN2O3 and a molecular weight of 297.10 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of “1-[(3-bromophenoxy)methyl]-1H-pyrazole-3-carboxylic acid” can be represented by the SMILES string: C1=CC(=CC(=C1)Br)OCN2C=CC(=N2)C(=O)O .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[(3-bromophenoxy)methyl]-1H-pyrazole-3-carboxylic acid” include a molecular weight of 297.10 and a molecular formula of C11H9BrN2O3 .Applications De Recherche Scientifique

Synthesis and Functionalization

Functionalization Reactions : The compound 1H-pyrazole-3-carboxylic acid, a related structure, has been utilized in functionalization reactions with aminophenol derivatives. These reactions yield N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides, indicating the versatile reactivity of the pyrazole-carboxylic acid structure in producing new compounds (Yıldırım & Kandemirli, 2006).

Synthesis Methods : 1H-pyrazole-3-carboxylic acid's synthesis involves reactions with binucleophiles like diaminoethane and aminopropanol to produce carboxamides and carboxylates. This showcases the synthesis versatility of pyrazole-carboxylic acids (Yıldırım, Kandemirli & Akçamur, 2005).

Biological and Chemical Activities

Antifungal Activity : Pyrazole-carboxylic acid derivatives have been studied for their antifungal properties. For instance, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides display significant antifungal activities against various phytopathogenic fungi (Du et al., 2015).

Antibacterial Properties : Pyrazole Schiff bases, related to the pyrazole-carboxylic acid structure, have shown potential as antibacterial agents, particularly against C. albicans and Gram-negative bacteria (Feng et al., 2018).

Antitumoral Evaluation : The synthesis of novel compounds like benzothieno[2,3-c]pyran-1-ones from pyrazole-carboxylic acid derivatives has been explored for their potential antitumoral activities against various human tumor cell lines (Queiroz et al., 2009).

Chemical Properties and Applications

Coordination Complexes : Novel pyrazole-dicarboxylate acid derivatives have been synthesized and used to create coordination complexes with metals like Cu, Co, and Zn, illustrating their potential in inorganic and coordination chemistry (Radi et al., 2015).

Crystal Structures and Molecular Docking : The study of molecular structures, including crystallography and docking studies, of compounds related to pyrazole-carboxylic acids, reveals their potential in biomedical applications, such as in the regulation of inflammatory diseases (Ryzhkova, Ryzhkov & Elinson, 2020).

Mécanisme D'action

Mode of Action

Without specific target information, it’s challenging to detail the exact mode of action of this compound. The bromophenoxy group could potentially undergo nucleophilic aromatic substitution reactions .

Biochemical Pathways

Compounds with similar structures have been involved in various biochemical pathways, including signal transduction, enzymatic reactions, and gene regulation .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its bioavailability, half-life, metabolism, and excretion patterns remain unknown. The presence of the carboxylic acid group could potentially enhance its water solubility, which may influence its absorption and distribution .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and, consequently, its activity .

Propriétés

IUPAC Name |

1-[(3-bromophenoxy)methyl]pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O3/c12-8-2-1-3-9(6-8)17-7-14-5-4-10(13-14)11(15)16/h1-6H,7H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXBGTLMJHCWAAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OCN2C=CC(=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(3-bromophenoxy)methyl]-1H-pyrazole-3-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Ethoxyphenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5-ol](/img/structure/B2994478.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2994479.png)

![2-(4-(((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenoxy)acetamide](/img/structure/B2994481.png)